molecular formula C17H16N6O3 B11439725 N-(3,4,5-trimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(3,4,5-trimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B11439725
M. Wt: 352.3 g/mol
InChI Key: DMXXVEJAWUZXIH-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is a complex organic compound that features a tetrazoloquinoxaline core with a trimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a trimethoxyphenyl-substituted aniline, the compound can be synthesized through a series of nitration, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential bioactivity, including anti-cancer and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes such as tubulin and heat shock protein 90, leading to disruption of cellular processes. The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

N-(3,4,5-Trimethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its tetrazoloquinoxaline core, which provides distinct bioactive properties compared to other compounds with similar trimethoxyphenyl groups. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C17H16N6O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)18-16-17-20-21-22-23(17)12-7-5-4-6-11(12)19-16/h4-9H,1-3H3,(H,18,19)

InChI Key

DMXXVEJAWUZXIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=NN=N4

Origin of Product

United States

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